molecular formula C5H10O2 B2562776 (S)-(Tetrahydrofuran-2-YL)methanol CAS No. 57203-01-7; 72074-94-3

(S)-(Tetrahydrofuran-2-YL)methanol

Cat. No.: B2562776
CAS No.: 57203-01-7; 72074-94-3
M. Wt: 102.133
InChI Key: BSYVTEYKTMYBMK-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance as a Chiral Building Block in Advanced Organic Synthesis

(S)-(Tetrahydrofuran-2-YL)methanol serves as a fundamental chiral building block, a pre-made enantiomerically pure unit that can be incorporated into a larger molecule, thereby transferring its chirality. bldpharm.com This approach simplifies the synthesis of complex targets by providing a ready-made stereocenter. Its applications are diverse, ranging from the synthesis of pharmaceuticals to natural products and other fine chemicals. myskinrecipes.com The presence of both a hydroxyl group and a cyclic ether moiety allows for a variety of chemical transformations, making it a versatile intermediate.

One common synthetic route to this chiral alcohol involves the reduction of (S)-2-tetrahydrofuranone. This transformation can be achieved using various reducing agents under controlled conditions to ensure the retention of the stereocenter.

Table 1: Properties of this compound

PropertyValue
IUPAC Name(2S)-tetrahydro-2-furanylmethanol sigmaaldrich.com
CAS Number57203-01-7 achemblock.com
Molecular FormulaC5H10O2 achemblock.com
Molecular Weight102.13 g/mol myskinrecipes.com
Boiling Point176.8°C at 760 mmHg myskinrecipes.com
PurityTypically ≥95% achemblock.comchemshuttle.com
Physical FormLiquid sigmaaldrich.com
Storage TemperatureRefrigerator (2-8 °C) sigmaaldrich.comchemshuttle.com

Role in Asymmetric Synthesis Strategies

Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, heavily relies on chiral auxiliaries, catalysts, and building blocks. This compound is a key player in this field, often employed to introduce chirality and specific functional groups into a target molecule with high efficiency. myskinrecipes.com Its stereospecific structure is crucial for controlling the stereochemical outcome of a reaction.

The development of methods for the enantioselective synthesis of tetrahydrofuran (B95107) derivatives is an active area of research. chemistryviews.org For instance, organocatalytic asymmetric approaches have been developed for the synthesis of highly substituted tetrahydrofurans with high enantioselectivity. researchgate.net These methods often involve creating multiple stereocenters in a single, controlled process.

Overview of Tetrahydrofuran-based Chiral Alcohols in Chemical Research

The tetrahydrofuran (THF) ring is a structural motif present in a vast number of natural products and biologically active compounds. chemicalbook.com Consequently, the synthesis of chiral tetrahydrofurans is a significant focus in organic chemistry. nih.govresearchgate.net Chiral tetrahydrofuran-based alcohols, like this compound, are not only valuable intermediates but also serve as scaffolds for the development of new synthetic methodologies.

Research has explored various strategies for the stereoselective synthesis of substituted tetrahydrofurans, including:

Intramolecular Cycloetherification: This involves the ring-closure of a linear precursor containing a hydroxyl group and a suitable leaving group or an epoxide. nih.gov

Catalytic Asymmetric Reactions: The use of chiral catalysts to induce enantioselectivity in the formation of the tetrahydrofuran ring is a powerful approach. rsc.org

Visible-Light-Mediated Synthesis: Modern photochemical methods are being employed for the synthesis of chiral tetrahydrofurans from readily available starting materials. nih.gov

The versatility of the tetrahydrofuran scaffold is further highlighted by its presence in complex natural products and its use in the development of pharmaceuticals. chemicalbook.comut.ee The ability to synthesize specific stereoisomers of tetrahydrofuran derivatives is crucial for understanding their biological activity and for the development of new therapeutic agents.

Properties

IUPAC Name

[(2S)-oxolan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYVTEYKTMYBMK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57203-01-7
Record name (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran
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Synthetic Methodologies for S Tetrahydrofuran 2 Yl Methanol

Enantioselective Chemical Synthesis Routes

The creation of the specific stereochemistry in (S)-(Tetrahydrofuran-2-YL)methanol necessitates the use of enantioselective synthetic methods. These methods are broadly categorized into two main approaches: the asymmetric reduction of prochiral precursors and the stereoselective cyclization of acyclic starting materials.

Asymmetric Reduction Approaches

Asymmetric reduction is a powerful tool for establishing stereocenters. In the context of synthesizing this compound, this often involves the stereocontrolled reduction of a carbonyl group in a furan- or tetrahydrofuran-based precursor.

Catalytic hydrogenation stands out as a highly efficient and atom-economical method for the synthesis of chiral alcohols. mdpi.com The selective hydrogenation of furfural, a biomass-derived platform molecule, can lead to a variety of valuable products, including tetrahydrofurfuryl alcohol. mdpi.com The choice of catalyst, support, and reaction conditions plays a crucial role in directing the reaction towards the desired product with high selectivity. mdpi.comresearchgate.net For instance, palladium-based catalysts have been shown to be effective in the hydrogenation of furan (B31954) to tetrahydrofuran (B95107). rsc.org The use of chiral catalysts, often transition-metal complexes with chiral ligands, enables the enantioselective hydrogenation of prochiral ketones to produce chiral alcohols with high enantiomeric excess. encyclopedia.pubnih.gov

Recent advancements have focused on developing more sustainable and efficient catalytic systems. This includes the use of non-noble metal catalysts and carrying out reactions in environmentally benign solvents or even under continuous flow conditions. nih.govnih.gov For example, a novel Iridium-catalyzed asymmetric hydrogenation has been developed for the synthesis of chiral tetrahydroquinoxaline derivatives, where simply changing the solvent can selectively produce either enantiomer with high yields and excellent enantioselectivities. nih.govrsc.org

Hydride-mediated reductions offer a versatile alternative to catalytic hydrogenation for the asymmetric synthesis of alcohols. organic-chemistry.org Chiral reducing agents or the use of stoichiometric chiral additives can effectively control the stereochemical outcome of the reduction of a carbonyl group. A common strategy involves the reduction of a suitable precursor, such as a derivative of 2-furoic acid. rsc.orgrsc.org

The Birch reduction of 2-furoic acids in the presence of a chiral auxiliary like 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose has been shown to produce optically active dihydrofuroic acids, which can then be further converted to the target alcohol. rsc.org Another approach involves attaching chiral auxiliaries to 2-furoic acid and performing a stereoselective reduction, for instance, using group I metals in ammonia. rsc.org The choice of the chiral auxiliary is critical for achieving high diastereoselectivity. rsc.org

Furthermore, the development of recyclable organic hydrides, mimicking nature's NADPH/NADP+, presents a promising avenue for the selective reduction of carbonyl compounds under mild conditions. nih.gov These methods often exhibit high selectivity and can be part of a sustainable catalytic cycle. nih.gov

The asymmetric reduction of cyclic ketones and lactones is a direct and effective method for producing chiral cyclic alcohols. Enzymes, particularly alcohol dehydrogenases (ADHs), have demonstrated significant utility in this area due to their high stereoselectivity. rsc.orgresearchgate.net For example, the asymmetric reduction of tetrahydrofuran-3-one using variants of Thermoanaerobacter brockii alcohol dehydrogenase (TbSADH) can yield enantiopure (S)-tetrahydrofuran-3-ol. researchgate.net

Chemical methods, such as those employing the Corey-Bakshi-Shibata (CBS) catalyst (an oxazaborolidine), are also widely used for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols. researchgate.net The geometry of the substrate, particularly in the case of cycloalkenones, can significantly influence the stereochemical outcome of the reduction. researchgate.net More recently, biocatalytic approaches using ene-reductases have been employed for the asymmetric reduction of C=C double bonds in precursors like dimethyl citraconate to produce chiral building blocks. mdpi.com

PrecursorCatalyst/ReagentProductEnantiomeric Excess (ee)Reference
Tetrahydrofuran-3-oneTbSADH variant(S)-Tetrahydrofuran-3-ol>99% researchgate.net
Dimethyl citraconateEne-reductase(R)-Dimethyl 2-methylsuccinate>99% mdpi.com
Prochiral enonesCorey oxazaborolidine 2Enantiomerically enriched allylic cycloalkanolsNot specified researchgate.net

Stereoselective Cyclization Reactions

Stereoselective cyclization reactions provide an alternative and powerful strategy for the construction of the chiral tetrahydrofuran ring system present in this compound. These methods often involve the formation of the key carbon-oxygen bond in a stereocontrolled manner.

Intramolecular hydroalkoxylation involves the addition of a hydroxyl group to an unsaturated bond within the same molecule to form a cyclic ether. This atom-economical process can be catalyzed by various metals. Lanthanide triflates, for example, have been shown to be efficient catalysts for the intramolecular Markovnikov-type hydroalkoxylation/cyclization of unactivated alkenols. organic-chemistry.org

Reductive cyclization strategies offer another route to substituted tetrahydrofurans. A notable example is the Mead reductive cyclization of keto-β-lactones, which can be prepared via a tandem Mukaiyama aldol-lactonization (TMAL) process. nih.gov This methodology allows for the diastereoselective synthesis of tetrahydrofurans. nih.gov A biocatalytic approach combining an alcohol dehydrogenase-mediated asymmetric reduction with a subsequent intramolecular oxa-Michael reaction has been developed for the preparation of tetrahydrofurans with high enantiomeric and diastereomeric excess. core.ac.uk This strategy has been successfully applied to the synthesis of natural product analogues. core.ac.uk

Starting MaterialKey ReactionCatalyst/ReagentProductKey FeaturesReference
KetoenonesADH-mediated asymmetric reduction and intramolecular oxa-Michael reactionAlcohol dehydrogenase (ADH)TetrahydrofuransHigh conversion, yield, enantiomeric and diastereomeric excess. core.ac.uk
Unactivated AlkenolsIntramolecular hydroalkoxylation/cyclizationLanthanide triflatesFive- and six-membered oxygen heterocyclesMarkovnikov-type selectivity, atom-economical. organic-chemistry.org
Keto-β-lactonesMead reductive cyclizationLewis acidTetrahydrofuransDiastereoselective synthesis. nih.gov
Enantioselective Epoxide Ring-Opening Protocols

The asymmetric ring-opening (ARO) of epoxides represents a powerful strategy for the synthesis of enantiomerically enriched compounds like this compound. This approach often utilizes chiral catalysts to control the stereochemical outcome of the reaction.

Metal salen complexes have been prominently featured in the development of ARO reactions. For instance, the use of a chiral (salen)CrN3 complex has been identified as optimal for the addition of trimethylsilyl (B98337) azide (B81097) (TMSN3) to meso-epoxides. Mechanistic studies suggest a cooperative activation of both the epoxide and the azide nucleophile by two distinct metal centers. This insight has led to the design of covalently linked bimetallic complexes that exhibit significantly higher reactivity while maintaining high enantioselectivity. nih.gov

Furthermore, the kinetic resolution of terminal epoxides can be achieved with high enantioselectivity using a (salen)Co(III) catalyst for hydrolytic ring-opening. This method has proven to have broad substrate generality, making it a practical route to enantiopure terminal epoxides on both laboratory and industrial scales. nih.gov The ring-opening of epoxides with alcohols, another relevant transformation, can be catalyzed by heterogeneous Lewis acids. For example, Sn-Beta zeolites have demonstrated high activity and regioselectivity for the ring-opening of epichlorohydrin (B41342) with methanol (B129727). ucdavis.edu The reaction mechanism is proposed to be a concerted process involving the activation of the epoxide on an alcohol molecule adsorbed to the catalyst's active site, followed by nucleophilic attack from a second alcohol molecule. ucdavis.edu

Intramolecular ring-opening of epoxides by a pendant hydroxyl group is a well-established method for synthesizing cyclic ethers, including tetrahydrofurans. nih.govnih.gov This process is often highly regioselective, favoring the formation of the five-membered ring through an exo-cyclization pathway. nih.gov

Anion-Mediated and Lewis Acid-Catalyzed Cyclizations

The formation of the tetrahydrofuran ring in this compound can be effectively achieved through various cyclization strategies mediated by anions or catalyzed by Lewis acids. These methods often involve the intramolecular cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group or an activated double bond.

Lewis acids such as tin(IV) chloride (SnCl4), hafnium(IV) triflate (Hf(OTf)4), and scandium(III) triflate (Sc(OTf)3) have been shown to catalyze the [3+2]-annulation of quaternary donor site cyclopropanes with aldehydes to produce pentasubstituted tetrahydrofurans with high diastereoselectivity. nih.gov The proposed mechanism involves the Lewis acid-mediated opening of the cyclopropane (B1198618) ring to form a stabilized carbocation, which is then trapped by the aldehyde. nih.gov

Intramolecular hydroalkoxylation/cyclization of hydroxyalkenes is another efficient route. Lanthanide triflates have been used as catalysts for the cyclization of primary and secondary hydroxyalkenes in ionic liquids at room temperature, yielding five- and six-membered oxygen heterocycles. organic-chemistry.org Silver(I) triflate also catalyzes the intramolecular addition of hydroxyl groups to olefins under mild conditions. organic-chemistry.org

Furthermore, intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes and ketones can produce heterocyclic compounds. organic-chemistry.org The synthesis of tetrahydrofurans via intramolecular additions of alcohols to epoxides is a frequently used method in the construction of complex molecules. nih.gov This can involve in situ generation of the epoxide followed by cyclization. nih.gov

Prins-Type Cyclization Pathways to Tetrahydrofurans

The Prins-type cyclization is a powerful acid-catalyzed reaction between an aldehyde or ketone and a homoallylic alcohol, which can be adapted to synthesize tetrahydrofuran derivatives. This transformation proceeds through the formation of an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene.

Indium triflate has been shown to be an effective catalyst for the Prins cyclization of acrylyl enol ethers, leading to the stereoselective and regioselective formation of the tetrahydrofuran ring in good yields. nih.gov This particular cyclization is noteworthy as it proceeds against Baldwin's rules for ring closure.

A variation of this reaction, the oxonium-Prins cyclization, has been utilized for the stereoselective synthesis of cis- and trans-2,3-disubstituted tetrahydrofurans. imperial.ac.uk For instance, SnBr4-promoted oxonium-Prins cyclizations of substrates with an E-configured styrene (B11656) moiety lead to the formation of 2,3-disubstituted tetrahydrofurans. The reaction is believed to be driven by the stability of the resulting benzylic cation. imperial.ac.uk

The silyl-Prins cyclization offers another strategic approach. The choice of Lewis acid in this reaction can direct the reaction pathway. For example, the use of BiCl3/TMSCl promotes the cyclization of vinylsilyl alcohols with aldehydes to form polysubstituted halogenated tetrahydropyrans, which can be further transformed. acs.org

Deracemization and Chiral Resolution Techniques

For racemic mixtures of (tetrahydrofuran-2-yl)methanol, deracemization and chiral resolution are essential techniques to isolate the desired (S)-enantiomer. These methods exploit the different physical or chemical properties of the enantiomers or their diastereomeric derivatives.

Enzymatic Kinetic Resolution using Lipases

Enzymatic kinetic resolution (EKR) is a widely used method for separating enantiomers of chiral alcohols. jocpr.com This technique relies on the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. jocpr.comnih.gov

Lipases are effective catalysts for the kinetic resolution of racemic alcohols through transesterification or hydrolysis reactions. jocpr.comnih.gov In the case of (tetrahydrofuran-2-yl)methanol, a lipase (B570770) would selectively acylate or deacylate one enantiomer, allowing for the separation of the resulting product from the unreacted enantiomer. The efficiency of the resolution is determined by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. nih.gov A high E-value signifies a more effective separation.

The choice of lipase, acyl donor, and solvent are critical parameters that influence the enantioselectivity and reaction rate. nih.govmdpi.com For example, Amano Lipase AK from Pseudomonas fluorescens has been shown to be effective for the kinetic resolution of certain secondary alcohols. mdpi.com The reaction conditions, such as temperature, can also be optimized to enhance the resolution. jocpr.com

Table 1: Factors Influencing Enzymatic Kinetic Resolution

ParameterInfluence on Resolution
Enzyme (Lipase) The primary determinant of enantioselectivity (E-value). Different lipases exhibit varying preferences for substrates.
Acyl Donor In transesterification, the structure of the acyl donor can affect the reaction rate and selectivity. Vinyl esters are common.
Solvent The solvent can impact enzyme activity and stability. Tetrahydrofuran (THF) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are examples of solvents used. nih.gov
Temperature Can affect both the rate of reaction and the enantioselectivity of the enzyme. Lower temperatures can sometimes improve selectivity. jocpr.com
Substrate Concentration Can influence the reaction kinetics.
Diastereomeric Salt Formation for Chiral Separation

Chiral resolution via diastereomeric salt formation is a classical and industrially relevant method for separating enantiomers. unchainedlabs.comnih.gov This technique involves reacting a racemic mixture of an acidic or basic compound with a chiral resolving agent to form a pair of diastereomeric salts. rsc.orgnii.ac.jp Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. nii.ac.jp

For (tetrahydrofuran-2-yl)methanol, this would first require derivatization to introduce an acidic or basic functional group. The resulting derivative can then be reacted with a chiral resolving agent, such as a chiral amine or a chiral carboxylic acid like tartaric acid, to form diastereomeric salts. unchainedlabs.comresearchgate.net The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, allowing for its separation by filtration. The desired enantiomer is then recovered by decomposing the salt.

The success of this method depends on several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions. unchainedlabs.comresearchgate.net Screening different resolving agents and solvents is often necessary to identify conditions that provide good separation efficiency, yield, and diastereomeric purity. unchainedlabs.com

Table 2: Key Steps in Diastereomeric Salt Resolution

StepDescription
1. Salt Formation The racemic compound is reacted with a single enantiomer of a chiral resolving agent to form a mixture of two diastereomeric salts.
2. Crystallization The diastereomeric salt mixture is dissolved in a suitable solvent, and conditions are adjusted (e.g., temperature, concentration) to induce the crystallization of the less soluble diastereomer.
3. Separation The crystallized diastereomeric salt is separated from the mother liquor (containing the more soluble diastereomer) by filtration.
4. Decomposition The purified diastereomeric salt is treated with an acid or base to break the salt and liberate the resolved enantiomer and the resolving agent.

Biocatalytic Production of this compound

Biocatalysis offers an environmentally friendly and highly selective alternative for the production of this compound. This approach utilizes whole cells or isolated enzymes to catalyze the desired chemical transformation.

While direct fermentation to produce this compound is not widely documented, biocatalytic methods can be employed for the asymmetric synthesis or resolution of this compound. As discussed in the section on enzymatic kinetic resolution (2.1.3.1), lipases are highly effective for resolving racemic mixtures of alcohols. jocpr.comresearchgate.net

Another biocatalytic strategy involves the asymmetric reduction of a precursor ketone, 2-tetrahydrofurancarboxaldehyde, to the corresponding alcohol. This can be achieved using oxidoreductases (also known as dehydrogenases) which, in the presence of a cofactor such as NADH or NADPH, can deliver a hydride to the carbonyl group with high stereoselectivity. By selecting the appropriate enzyme, either the (S) or (R) enantiomer of the alcohol can be preferentially formed.

The development of robust and efficient biocatalysts often involves screening of microbial strains or enzyme libraries to identify candidates with high activity and selectivity for the target substrate. researchgate.net Furthermore, reaction conditions such as pH, temperature, and substrate concentration are optimized to maximize the yield and enantiomeric excess of the desired product. researchgate.net

Whole-Cell Biotransformations for Chiral Alcohol Synthesis

Whole-cell biotransformations are a powerful alternative to using isolated enzymes, offering several advantages. The cell provides a natural environment for the enzyme, protecting it from degradation and eliminating the need for costly enzyme purification. researchgate.net Crucially, whole-cell systems can contain innate mechanisms for cofactor regeneration, making them highly efficient for redox reactions.

For the synthesis of this compound, a whole-cell system, typically employing a recombinant microorganism like Escherichia coli or Saccharomyces cerevisiae (baker's yeast), would be engineered. organic-chemistry.orgnih.gov Such a system would be designed to overexpress a specific carbonyl reductase or alcohol dehydrogenase that exhibits high stereoselectivity for the reduction of a precursor like tetrahydrofuran-2-carbaldehyde (B1329454) to the desired (S)-alcohol.

To overcome the economic barrier of stoichiometric cofactor addition, these engineered cells are often designed with a built-in cofactor regeneration system. A common strategy is the co-expression of a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose, thereby regenerating the NADPH or NADH required by the primary reductase. nih.govnih.gov This coupled-enzyme approach drives the equilibrium towards product formation and allows for high substrate loading, leading to impressive product titers. nih.gov For instance, whole-cell systems with engineered carbonyl reductases and GDH have achieved product concentrations up to 250.3 g/L for other chiral alcohols. nih.gov

Table 2: Key Enzymes in Whole-Cell Systems for Chiral Alcohol Synthesis

Enzyme Class Function Cofactor Regeneration System Example Common Host Organism
Carbonyl Reductase (CR) / Alcohol Dehydrogenase (ADH) Stereoselective reduction of a ketone/aldehyde to a chiral alcohol NAD(P)H Glucose Dehydrogenase (GDH) Escherichia coli
Carboxylate Reductase (CAR) Activation and reduction of a carboxylic acid to an aldehyde NAD(P)H Glucose Dehydrogenase (GDH) Escherichia coli

Green Chemistry Principles and Sustainable Biocatalytic Systems

The biocatalytic synthesis of this compound exemplifies the core principles of green chemistry. These enzymatic and whole-cell methods provide sustainable alternatives to conventional chemical processes, which often rely on hazardous reagents, heavy metal catalysts, and harsh reaction conditions.

The key advantages of these biocatalytic systems include:

Use of Renewable Feedstocks: The enzymes and whole cells are themselves renewable catalysts derived from microbial fermentation. researchgate.net

Mild Reaction Conditions: Biotransformations are typically conducted in aqueous media at or near ambient temperature and pressure, significantly reducing energy consumption. organic-chemistry.org

High Selectivity: The inherent stereo- and regioselectivity of enzymes minimizes the formation of byproducts and often circumvents the need for complex protection and deprotection steps common in chemical synthesis. organic-chemistry.org

Catalytic Efficiency: Enzymes are highly efficient catalysts, meaning a small amount of biocatalyst can convert a large amount of substrate to the product, aligning with the principle of using catalytic over stoichiometric reagents. organic-chemistry.org

The use of bio-based solvents, such as 2-methyltetrahydrofuran (2-MeTHF) which can be derived from levulinic acid, is also being explored to further enhance the green credentials of these processes, although many biocatalytic reactions perform optimally in aqueous environments. researchgate.net The integration of these principles makes biocatalysis a cornerstone technology for the sustainable production of fine chemicals like this compound.

Chemical Reactivity and Derivatization of S Tetrahydrofuran 2 Yl Methanol

Oxidation Reactions of the Primary Alcohol Group

The primary alcohol group of (S)-(Tetrahydrofuran-2-YL)methanol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are used for the conversion to the corresponding aldehyde, (S)-tetrahydrofuran-2-carbaldehyde. For the oxidation to the carboxylic acid, (S)-tetrahydrofuran-2-carboxylic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) are typically employed. The selective oxidation of the C-H bond alpha to the ether oxygen in the tetrahydrofuran (B95107) ring can also be achieved under specific catalytic conditions. researchgate.net For instance, gold nanoparticles supported on hydrotalcite have demonstrated high selectivity for the oxidation of primary alcohols to carboxylic acids. researchgate.netresearchgate.net

The table below summarizes the oxidation products of this compound.

Starting MaterialOxidizing AgentProduct
This compoundPyridinium chlorochromate (PCC)(S)-Tetrahydrofuran-2-carbaldehyde
This compoundPotassium permanganate (KMnO4)(S)-Tetrahydrofuran-2-carboxylic acid

Reduction Reactions to Alkane Derivatives

The primary alcohol of this compound can be reduced to a methyl group, yielding (S)-2-methyltetrahydrofuran. This transformation can be accomplished using strong reducing agents. One common method involves the conversion of the alcohol to a tosylate, followed by reduction with lithium aluminum hydride (LiAlH4).

Another approach to synthesizing 2-methyltetrahydrofuran (B130290) (2-MTHF) involves the selective oxidation of tetrahydrofurfuryl alcohol. bohrium.com 2-MTHF is a valuable solvent and biofuel component, often produced from renewable resources like furfural. wikipedia.org The conversion of levulinic acid, another biomass-derived platform chemical, also provides a route to 2-MTHF. mdpi.com

The table below shows the reduction product of this compound.

Starting MaterialProduct
This compound(S)-2-Methyltetrahydrofuran

Nucleophilic Substitution Reactions at the Hydroxyl Moiety

The hydroxyl group of this compound can be readily converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups.

For example, reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the alcohol to the corresponding chloride or bromide. These halides can then undergo substitution with various nucleophiles. The SN2 mechanism is often favored for primary substrates like this, leading to an inversion of stereochemistry if the chiral center were directly involved. utexas.edu However, in this case, the substitution occurs at the exocyclic carbon, preserving the stereochemistry of the tetrahydrofuran ring.

Common nucleophilic substitution reactions include:

Esterification: Reaction with a carboxylic acid or its derivative (like an acyl chloride) in the presence of an acid catalyst forms an ester. youtube.commasterorganicchemistry.com

Etherification: Reaction with an alkyl halide in the presence of a base (Williamson ether synthesis) yields an ether.

The table below lists some products of nucleophilic substitution.

ReagentProduct Class
Thionyl chloride (SOCl2)Alkyl chloride
Phosphorus tribromide (PBr3)Alkyl bromide
Carboxylic acid/Acyl chlorideEster
Alkyl halide (with base)Ether

Stereoselective Derivatization Strategies

The inherent chirality of this compound makes it a valuable starting material for the synthesis of enantiomerically pure compounds. Stereoselective derivatization strategies aim to introduce new stereocenters with high control over the resulting stereochemistry.

One such strategy involves the addition of enolates to the aldehyde derived from the oxidation of this compound. For instance, the addition of titanium enolates of N-acetyloxazolidinones to a related γ-lactol afforded trans- and cis-2,5-disubstituted tetrahydrofurans with good diastereoselectivity. nih.gov Electrophilic cyclization reactions are also a powerful tool for the stereoselective synthesis of substituted tetrahydrofurans. nottingham.ac.uk Furthermore, palladium-catalyzed ring formation of ε-hydroxy allylic alcohols can produce highly substituted tetrahydrofurans with excellent stereocontrol. nih.gov

Functional Group Interconversions Involving the Tetrahydrofuran Ring

While the primary alcohol is the most reactive site, the tetrahydrofuran ring itself can undergo functional group interconversions, although this often requires more forcing conditions.

Ring-opening reactions of tetrahydrofuran and its derivatives can be achieved under certain catalytic conditions. For example, reaction with an N-heterocyclic carbene-boryl trifluoromethanesulfonate (B1224126) in the presence of certain nucleophiles can lead to the cleavage of the THF ring. rsc.orgnih.gov Additionally, hydrogenolysis of the tetrahydrofuran ring in derivatives like 2-methyltetrahydrofuran can yield pentanediol (B8720305) and pentanol (B124592) derivatives. nih.gov These transformations highlight the potential to use the tetrahydrofuran moiety as a masked diol or other linear functionalized chain.

Applications of S Tetrahydrofuran 2 Yl Methanol in Advanced Organic Synthesis

As a Versatile Chiral Auxiliary and Ligand Precursor

The primary utility of (S)-(Tetrahydrofuran-2-YL)methanol in asymmetric synthesis stems from its identity as a chiral building block. bldpharm.com In this capacity, it is employed to introduce a specific, predetermined stereochemistry into a target molecule. This process is fundamental to asymmetric catalysis, where the goal is to produce optically active compounds in high yield and purity. myskinrecipes.com

The compound's inherent chirality, originating from the (S)-configured stereocenter at the C-2 position of the tetrahydrofuran (B95107) ring, allows it to serve as a chiral auxiliary. When temporarily incorporated into a prochiral substrate, the steric and electronic properties of the this compound moiety direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary can be cleaved from the molecule.

Furthermore, this compound is a precursor for the synthesis of more complex chiral ligands. These ligands are essential components of metal-based catalysts used in a wide array of asymmetric transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The tetrahydrofuran motif provides a rigid scaffold that, when appropriately functionalized, can create a well-defined chiral environment around a metal center, thereby enabling high levels of enantioselectivity in catalytic processes.

Application TypeDescription
Chiral Building Block Serves as a fundamental structural unit with a defined stereocenter for constructing larger chiral molecules. bldpharm.commyskinrecipes.com
Asymmetric Synthesis Used as an intermediate to create enantiomerically pure compounds, which is critical in drug development. myskinrecipes.com
Asymmetric Catalysis Employed as a precursor to develop optically active catalysts that produce compounds with high yield and purity. myskinrecipes.com

Total Synthesis of Complex Natural Products

The structural motif of this compound is present in numerous biologically active natural products. Consequently, it is a logical and frequently used starting point for the total synthesis of these complex molecules.

A significant number of natural products feature a substituted tetrahydrofuran ring as a core structural element. rsc.org These compounds, known for their cytotoxic, antitumoral, and immunosuppressive activities, include the acetogenin (B2873293) family of natural products. nih.gov Synthetic strategies toward these molecules often leverage the existing chiral framework of this compound or related precursors.

Efficient formal syntheses of several biologically interesting natural products, such as showdomycin, goniofufurone, and trans-kumausyne, have been developed. researchgate.nettuwien.at A notable strategy involves a chemo-enzymatic approach where a key step is an enzyme-mediated Baeyer-Villiger oxidation to introduce chirality effectively. researchgate.netconicet.gov.ar This method allows for the construction of the tetrahydrofuran core and the establishment of up to four stereogenic centers in just a few synthetic steps with high optical purity. researchgate.netconicet.gov.ar This approach represents a significant shortcut compared to many traditional total syntheses. conicet.gov.ar

Natural Product TargetSynthetic Approach Highlight
ShowdomycinChemo-enzymatic strategy researchgate.nettuwien.at
GoniofufuroneChemo-enzymatic strategy researchgate.nettuwien.at
Trans-kumausyneChemo-enzymatic strategy researchgate.nettuwien.at
Mono-THF AcetogeninsConvergent synthesis via cross-metathesis nih.gov

In medicinal chemistry, the synthesis of carba analogs of natural products is a common strategy to create molecules with potentially improved stability or altered biological activity. In the context of tetrahydrofuran-containing compounds, a carba analog is one in which the oxygen atom of the THF ring is replaced by a methylene (B1212753) (CH₂) group.

Synthetic routes have been developed that provide access not only to tetrahydrofuran-based natural products but also to their corresponding carba analogs. researchgate.netconicet.gov.ar These syntheses often parallel the routes to the natural products themselves, starting from simple, achiral building blocks and employing similar chemo-enzymatic strategies to install chirality. researchgate.netconicet.gov.ar This dual approach allows for the efficient, enantiocomplementary synthesis of both the natural product scaffold and its carba analog, providing valuable tools for studying structure-activity relationships. conicet.gov.ar

Synthesis of Bioactive Compounds and Pharmaceutical Intermediates

Beyond complex natural products, this compound serves as a key intermediate in the synthesis of a broader range of pharmaceuticals and bioactive compounds. Its stereochemistry is often a critical factor in enhancing the efficacy and specificity of the final drug product. myskinrecipes.com

The enantiomerically pure structure of this compound makes it a valuable precursor for the synthesis of antiviral agents. myskinrecipes.com Many antiviral drugs, particularly nucleoside and C-nucleoside analogs, rely on specific stereoisomers for their biological activity. The tetrahydrofuran ring can function as a mimic of the ribose or deoxyribose sugar moiety found in natural nucleosides. C-nucleosides synthesized from related chiral precursors have shown notable antiviral activity. researchgate.net By using this compound as a starting material, chemists can ensure the correct three-dimensional arrangement of atoms required for the molecule to interact effectively with viral enzymes like polymerases or reverse transcriptases.

Similarly, this compound is a building block for the production of anticancer agents. myskinrecipes.com Its utility is prominently demonstrated in the synthesis of the tetrahydrofuran-containing acetogenins, a large family of natural products known for their potent cytotoxic and antitumoral properties. nih.gov These compounds are believed to exert their anticancer effects by inhibiting complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, a mechanism that can lead to cell death. nih.gov The precise stereochemistry of the tetrahydrofuran ring and its substituents is often crucial for this activity. Furthermore, synthetic C-nucleosides, which can be derived from such chiral precursors, have also been identified as having potential anticancer activity. researchgate.net

Bioactive Compound ClassRole of this compound
Antiviral Agents Precursor for enantiomerically pure compounds, where stereochemistry is key for efficacy. myskinrecipes.com
Anticancer Agents Building block for cytotoxic natural products (e.g., acetogenins) and other antitumoral compounds. myskinrecipes.comnih.gov

Intermediates in Drug Discovery and Development

The precise three-dimensional arrangement of atoms in a drug molecule is often paramount to its efficacy and selectivity. This compound serves as a versatile chiral precursor for the synthesis of a variety of bioactive molecules, including antiviral and anticancer agents. sigmaaldrich.comresearchgate.net Its chiral tetrahydrofuran motif can be found in the core structure of several complex pharmaceuticals, where it influences the molecule's interaction with biological targets.

One notable area of application is in the development of HIV-1 protease inhibitors. Research has demonstrated the design and synthesis of potent inhibitors where substituted tetrahydrofuran derivatives act as the P2 ligand, a crucial component for binding to the enzyme's active site. polymersource.ca While the syntheses described in some studies may start from other precursors, this compound represents a readily available chiral starting material for creating such crucial tetrahydrofuran-containing fragments.

Furthermore, the tetrahydrofuran structure is integral to certain anticancer agents. For instance, a tetrahydrofuran analog of the natural product FR901464, which exhibits potent antiproliferative activity, has been synthesized. nih.govnih.gov Although this particular analog showed lower potency compared to its tetrahydropyran (B127337) counterpart, this line of research highlights the exploration of tetrahydrofuran moieties in the design of new cancer therapeutics. nih.govnih.gov The development of selective ACK1 inhibitors for combating acquired resistance in non-small cell lung cancer also features molecules incorporating derivatives of this chiral alcohol.

The following table details examples of drug candidates and related bioactive compounds where the (S)-tetrahydrofuran-2-yl)methanol structural motif is a key component.

Drug/Compound ClassTherapeutic AreaRole of this compound Moiety
Substituted Tetrahydrofuran DerivativesAntiviral (HIV)Forms the P2 ligand of HIV-1 protease inhibitors, crucial for enzyme binding. polymersource.ca
Tetrahydrofuran Analog of FR901464AnticancerServes as a core structural component of the spliceosome-targeting agent. nih.govnih.gov
ACK1 InhibitorsAnticancer (NSCLC)Incorporated into the structure of selective inhibitors to overcome drug resistance.

Application in Polymer and Material Science as a Chiral Monomer/Building Block

The application of this compound extends beyond pharmaceuticals into the realm of polymer and material science, where it functions as a valuable chiral monomer. sigmaaldrich.com The incorporation of this chiral building block into polymer chains can impart unique properties, such as altered thermal behavior, specific recognition capabilities, and biodegradability.

A significant application lies in the synthesis of polymers from its acrylate (B77674) and methacrylate (B99206) derivatives. Tetrahydrofurfuryl acrylate (THFA), which can be synthesized from this compound, is a bio-based monomer used in the production of photopolymers. nih.gov Copolymers of THFA with other monomers, such as tridecyl methacrylate, have been investigated for their use in creating thermostable shape-memory photopolymers. usda.gov The content of THFA in these polymers has been shown to influence the photocuring rate, rigidity, and mechanical and thermal properties of the resulting materials. nih.govusda.gov

Poly(tetrahydrofurfuryl acrylate) (PTHFA) is noted for its enhanced toughness and thermal stability, making it a candidate for applications that require durable materials. nii.ac.jp Similarly, tetrahydrofurfuryl methacrylate (THFMA) is another derivative that can be readily polymerized to create materials for various applications, including in the cosmetics industry for nail enhancement products. nih.gov The chirality originating from this compound can influence the helical structure and other stereospecific properties of the resulting polymers, a desirable trait for the development of advanced materials.

The table below summarizes key data on polymers derived from this compound derivatives.

Polymer/CopolymerMonomer(s)Polymerization MethodKey Properties/Applications
Poly(tetrahydrofurfuryl acrylate) (PTHFA)Tetrahydrofurfuryl acrylateRadical PolymerizationEnhanced toughness, thermal stability, used in durable materials and 3D printing resins. nii.ac.jp
Copolymers of Tetrahydrofurfuryl acrylate and Tridecyl methacrylateTetrahydrofurfuryl acrylate, Tridecyl methacrylatePhotopolymerizationThermoresponsive shape-memory behavior, biorenewable carbon content. usda.gov
Poly(tetrahydrofurfuryl methacrylate)Tetrahydrofurfuryl methacrylateRadical PolymerizationUsed in cosmetic applications (nail enhancement products). nih.gov

Analytical and Spectroscopic Characterization for Stereochemical Purity

Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are the cornerstone for determining the enantiomeric excess of chiral compounds. These techniques physically separate the enantiomers, allowing for their individual quantification.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful and highly selective technique for separating volatile enantiomers like (S)-(Tetrahydrofuran-2-yl)methanol. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

The most common CSPs for this purpose are derivatized cyclodextrins. Cyclodextrins are cyclic oligosaccharides that form a chiral, toroidal structure. The interior cavity is relatively non-polar, while the exterior is hydrophilic, allowing for inclusion complexation and surface interactions that differ for each enantiomer. By modifying the hydroxyl groups on the cyclodextrin (B1172386) rim with various functional groups (e.g., alkyl, acetyl), the selectivity and thermal stability of the stationary phase can be fine-tuned for specific applications. For the analysis of cyclic ethers and alcohols, derivatized β- and γ-cyclodextrins are particularly effective. For instance, a stationary phase composed of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin has been shown to effectively separate the enantiomers of structurally similar compounds like 4-chloromethyl-2,2-dimethyl-1,3-dioxolane.

The selection of the appropriate CSP and the optimization of chromatographic conditions, such as the temperature program and carrier gas flow rate, are critical for achieving baseline separation of the enantiomers, which is necessary for accurate quantification of the enantiomeric excess.

ParameterTypical Value / Condition
Column Type Capillary Column with Chiral Stationary Phase (CSP)
Stationary Phase Derivatized β-cyclodextrin (e.g., Rt-bDEXse)
Carrier Gas Helium or Hydrogen
Temperature Program Isothermal or gradient (e.g., 70°C to 150°C)
Detector Flame Ionization Detector (FID)
Result Baseline separation of (S) and (R) enantiomers

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable technique for the enantioselective analysis of this compound. It is particularly useful for less volatile compounds or those that may degrade at the high temperatures used in GC. The principle relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) packed into an HPLC column.

A wide variety of CSPs are commercially available, with polysaccharide-based and macrocyclic glycopeptide-based columns being among the most versatile. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support (e.g., Chiralpak® and Chiralcel® series), often provide excellent enantioselectivity for a broad range of compounds through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The basis for many separations is inclusion complexing, where a part of the analyte molecule fits into a chiral cavity within the stationary phase.

For the separation of this compound, a column such as a Chiralpak AD-H (amylose derivative) might be employed. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol (B130326) or ethanol, is optimized to achieve the best balance between resolution and analysis time. The ratio of these solvents is critical in controlling the retention and selectivity of the separation.

ParameterTypical Value / Condition
Column Type Chiral Stationary Phase (CSP) HPLC Column
Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose derivatives on silica)
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol mixtures
Flow Rate 0.5 - 1.5 mL/min
Detector UV (at a low wavelength, e.g., 210 nm) or Refractive Index (RI)
Result Two distinct peaks for the (S) and (R) enantiomers

Optical Rotation Measurements for Enantiomeric Purity Assessment

Optical rotation is a classical and fundamental technique for characterizing chiral substances. It measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal amounts but in opposite directions. The (S)-enantiomer of (Tetrahydrofuran-2-yl)methanol is levorotatory, meaning it rotates plane-polarized light to the left (a negative rotation).

The specific rotation, [α], is a standardized measure of this property and is calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l). The measurement is typically performed at a specific temperature (T) and wavelength (λ), most commonly the sodium D-line (589 nm).

The enantiomeric excess (e.e.) of a non-racemic sample can be estimated by comparing its specific rotation to the specific rotation of the pure enantiomer:

e.e. (%) = ([α]sample / [α]pure enantiomer) x 100

While a powerful tool, the specific rotation can be influenced by temperature, solvent, and concentration, requiring careful control of experimental conditions for accurate and reproducible results. For this compound, a typical reported specific rotation value is approximately -14 degrees, though this can vary with the measurement conditions.

ParameterValue / Condition
Property Specific Rotation [α]
Typical Value approx. -14° (varies with conditions)
Wavelength (λ) 589 nm (Sodium D-line)
Temperature (T) Typically 20-25 °C
Solvent Specified (e.g., neat, ethanol)
Calculation [α] = α / (l * c)

Advanced Spectroscopic Methods for Stereochemical Assignment

While chromatography and polarimetry are excellent for determining enantiomeric purity, advanced spectroscopic methods are often required to unambiguously determine the absolute configuration (R or S) of a chiral center.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy in a standard achiral solvent cannot distinguish between enantiomers, as they are isochronous and produce identical spectra. However, by introducing a chiral auxiliary, the enantiomers can be converted into diastereomeric species which are no longer chemically equivalent and will exhibit different NMR signals.

One common approach is the use of Chiral Solvating Agents (CSAs). These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. The formation of these complexes perturbs the magnetic environment of the analyte's nuclei, leading to separate signals for the R and S enantiomers in the ¹H or ¹³C NMR spectrum. The integration of these distinct signals allows for the direct calculation of the enantiomeric ratio. For alcohols like this compound, common CSAs include chiral BINOL-derivatives or isohexides, which can interact via hydrogen bonding and other non-covalent interactions.

Alternatively, Chiral Derivatizing Agents (CDAs) can be used to covalently bond to the alcohol, forming stable diastereomers that can be readily analyzed by standard NMR.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a form of vibrational spectroscopy that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum provides a unique fingerprint for a specific enantiomer. While the standard infrared (IR) spectra of two enantiomers are identical, their VCD spectra are mirror images—equal in magnitude but opposite in sign.

VCD is a powerful method for determining the absolute configuration of a chiral molecule without the need for derivatization or a reference standard of known configuration. The experimental VCD spectrum of the compound is compared to a theoretical spectrum predicted by ab initio quantum mechanical calculations, typically using Density Functional Theory (DFT). A good match between the experimental spectrum of an enantiomer and the calculated spectrum for a specific configuration (e.g., the S-configuration) allows for an unambiguous assignment of the absolute stereochemistry. This technique provides detailed three-dimensional structural information based on the molecule's vibrational modes.

Mechanistic and Computational Investigations of S Tetrahydrofuran 2 Yl Methanol Reactions

Reaction Mechanism Elucidation in Stereoselective Synthetic Pathways

The stereoselective synthesis of molecules often relies on intricate reaction mechanisms that favor the formation of one stereoisomer over others. Elucidating these mechanisms for reactions involving (S)-(Tetrahydrofuran-2-YL)methanol is crucial for optimizing reaction conditions and achieving high levels of stereocontrol.

Catalytic Cycle Analysis and Ligand Effects

Catalytic cycles are fundamental to many modern synthetic transformations. In the context of reactions involving tetrahydrofuran (B95107) derivatives, the nature of the catalyst and the ligands coordinated to it can dramatically influence the reaction's outcome. For instance, in palladium-catalyzed carboetherification reactions to form 2-vinyltetrahydrofurans, a change in the catalyst structure is believed to induce a change in the reaction mechanism, thereby reversing the diastereoselectivity. nih.gov The reaction likely proceeds through the intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.org

The role of ligands is not merely to stabilize the metal center but to actively participate in the catalytic cycle, influencing both reactivity and selectivity. In rhodium-catalyzed carbonylation of methanol (B129727), the introduction of electron-donating phosphine (B1218219) ligands has been explored to enhance the activity of the catalyst under milder conditions. researchgate.net The stability of the resulting metal-ligand complexes under the reaction conditions is a critical factor. researchgate.net Similarly, in Ziegler-Natta polymerization, tetrahydrofuran (THF) itself can act as a non-innocent ligand. researchgate.net It can undergo ring-opening reactions when coordinated to a cationic titanium species, leading to the formation of new active sites with altered catalytic properties. researchgate.net This highlights the profound impact of ligand choice and even the solvent on the catalytic process.

Table 1: Examples of Ligand Effects in Catalysis

Catalyst SystemLigand TypeObserved EffectReference
PalladiumPhosphine LigandsAltered diastereoselectivity in carboetherification nih.gov
RhodiumElectron-donating PhosphinesIncreased catalytic activity in carbonylation researchgate.net
Titanium (Ziegler-Natta)Tetrahydrofuran (solvent)Ring-opening and formation of new active sites researchgate.net

Transition State Characterization and Selectivity Models

Understanding the structure and energy of transition states is key to explaining and predicting the stereochemical outcome of a reaction. In many stereoselective syntheses of tetrahydrofurans, the diastereoselectivity is highly dependent on factors like the geometry of the starting alkene. nih.gov While the exact origin of high diastereoselectivity can be complex, factors such as hydrogen bonding between hydroxyl groups have been proposed to play a significant role. nih.gov

Selectivity models are often developed based on the characterization of transition states. For instance, in zeolite catalysis, the concept of "transition state shape selectivity" explains how the confined environment of the zeolite pores can favor certain transition states over others, thereby controlling the product distribution. researchgate.net While not directly involving this compound, this principle can be applied to understand how chiral catalysts or auxiliaries create a specific three-dimensional environment that dictates the approach of reactants and stabilizes a particular transition state. In the synthesis of 2,3,5-trisubstituted iodo-tetrahydrofurans, the stereochemical outcome has been proven, highlighting the stereospecific nature of the iodocyclization reaction. nottingham.ac.uknottingham.ac.uk

Computational Chemistry Approaches

Computational chemistry has emerged as a powerful tool to complement experimental studies, providing detailed insights into reaction mechanisms, energetics, and the origins of selectivity.

Density Functional Theory (DFT) Studies of Reactivity and Mechanisms

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic structure and reactivity of molecules. DFT calculations have been employed to investigate the mechanisms of various reactions, including cycloadditions and autoxidation of furan (B31954) derivatives. For example, DFT studies on the [8+2] cycloaddition reactions of dienylfurans revealed a stepwise mechanism involving a diradical intermediate. pku.edu.cn These calculations can elucidate the preferred reaction pathway by comparing the activation energies of different possible routes. pku.edu.cn

DFT can also be used to study the reactivity of molecules through the calculation of various descriptors. nih.govmdpi.com For instance, in a study of the autoxidation of tetrahydrofuran (THF) and tetrahydropyran (B127337) (THP), DFT calculations showed a lower energy barrier for hydrogen abstraction from THF, explaining its higher reactivity. rsc.org Furthermore, DFT can be used to investigate the effect of solvents on conformational stability and reaction barriers. researchgate.net In the context of methanol steam reforming, DFT has been used to map out complex reaction networks and identify the rate-determining step. mdpi.com

Table 2: Applications of DFT in Mechanistic Studies

System StudiedInformation ObtainedReference
Dienylfuran CycloadditionStepwise diradical mechanism pku.edu.cn
THF/THP AutoxidationHydrogen abstraction energy barriers rsc.org
Methanol Steam ReformingReaction network and rate-determining step mdpi.com
Formylfuran IsomersConformational stability and rotational barriers researchgate.net

Molecular Docking and Enzyme-Substrate Interaction Studies

This compound and its derivatives often serve as substrates or inhibitors for enzymes. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in understanding how a substrate like this compound might fit into the active site of an enzyme.

Molecular docking studies can help to elucidate the binding mode of a ligand and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.gov For example, in studies of cytochrome P450 enzymes, molecular docking has been used to confirm the inhibition modes of various compounds. nih.gov By understanding these interactions, it is possible to rationalize the observed biological activity and even design more potent or selective enzyme inhibitors or substrates.

Kinetic Studies and Rate-Determining Step Analysis of Transformations

Kinetic investigations into transformations involving this compound and related furan derivatives provide critical insights into reaction mechanisms, efficiency, and the identification of rate-limiting steps. While detailed kinetic studies specifically on the reactions of this compound are not extensively documented in the reviewed literature, significant research has been conducted on the kinetic aspects of its synthesis, primarily through the hydrogenation of furfuryl alcohol. These studies offer valuable data on reaction rates, activation energies, and the influence of various parameters, which are foundational to understanding the chemical behavior of this class of compounds.

A key transformation is the liquid-phase hydrogenation of furfuryl alcohol (FA) to produce tetrahydrofurfuryl alcohol (THFA). In a study utilizing a 5% Ru/TiO2 catalyst, the kinetics of this reaction were investigated in a slurry reactor. The findings indicated that the selectivity towards THFA was greater than 97% at temperatures at or below 333 K. researchgate.net The reaction kinetics were found to be dependent on hydrogen pressure and temperature, with 2-propanol being an effective solvent. researchgate.net

Microkinetic modeling of the catalytic conversion of furfuryl alcohol on a Ni surface has also been performed to elucidate the elementary reaction steps and their corresponding rate constants. These models consider the adsorption of reactants, surface reactions, and desorption of products. For instance, the equilibrium and reaction rate constants for the conversion of furfuryl alcohol to tetrahydrofurfuryl alcohol have been calculated at various temperatures, as shown in the table below. doi.org

Table 1: Calculated Equilibrium and Reaction Rate Constants for Furfuryl Alcohol (FA) Conversion doi.org

Temperature (K) Reaction Equilibrium Constant (L/mol) Rate Constant (s⁻¹)
373 FA(g) + * ⇌ FA* 6.84 × 10³¹ -
440 FA(g) + * ⇌ FA* 4.73 × 10²⁶ -
460 FA(g) + * ⇌ FA* 2.59 × 10²⁵ -
480 FA(g) + * ⇌ FA* 1.79 × 10²⁴ -
500 FA(g) + * ⇌ FA* 1.51 × 10²³ -
520 FA(g) + * ⇌ FA* 1.53 × 10²² -

Note: This table represents a selection of the data available from microkinetic modeling studies.

In the context of high-temperature combustion, experimental and modeling studies of tetrahydrofurfuryl alcohol have shown that the primary consumption pathway involves H-abstraction reactions. The resulting fuel radicals then undergo β-scission or intramolecular addition. The significance of these reaction channels is directly related to the bond dissociation energies of the C-H bonds in the molecule. researchgate.net

Rationalization of Stereoselectivity through Theoretical Modeling

The stereochemical outcome of chemical reactions is of paramount importance, particularly in the synthesis of chiral molecules such as this compound. Theoretical modeling provides a powerful tool for understanding and predicting the stereoselectivity of organic reactions by examining the transition state structures and energies of competing diastereomeric pathways. nih.gov

While specific theoretical modeling studies focused exclusively on the reactions of this compound are not prevalent in the literature reviewed, the principles of computational analysis can be applied to understand the stereoselective synthesis of the tetrahydrofuran ring system. The stereospecific synthesis of 2,3,5-trisubstituted iodo-tetrahydrofurans through the iodo-etherification of homoallylic alcohols serves as a relevant example. The stereochemical outcome of such cyclizations can be rationalized by considering the conformational preferences of the transition state, which can be modeled using computational methods. nottingham.ac.uk

Theoretical investigations of transition structures in addition and cycloaddition reactions offer detailed insights into the geometries of bond-forming processes that are not directly observable through experimental means. nih.gov For instance, in the synthesis of substituted tetrahydrofurans, the formation of specific stereoisomers can be predicted by analyzing the energies of the various possible transition state conformations. These models can account for steric and electronic effects that favor one stereochemical pathway over another. nih.gov

The general approach to rationalizing stereoselectivity involves:

Conformational Analysis of Reactants: Identifying the most stable ground-state conformations of the starting materials.

Identification of Competing Transition States: Locating the transition state structures for the formation of all possible stereoisomers.

Calculation of Transition State Energies: Using quantum mechanical methods to calculate the relative energies of the competing transition states. The stereoisomer formed via the lowest energy transition state is predicted to be the major product.

For example, in the synthesis of polysubstituted tetrahydrofurans, diastereoselectivity can be achieved through catalyst-controlled reactions. The catalyst can influence the geometry of the transition state, thereby directing the reaction towards a specific stereochemical outcome. Theoretical modeling can be employed to understand the nature of the catalyst-substrate interactions and to rationalize the observed stereoselectivity.

While the direct application of these theoretical models to the reactions of this compound requires further research, the established methodologies provide a robust framework for predicting and understanding the stereochemical course of such transformations.

Future Perspectives and Emerging Research Directions

Development of Novel and More Efficient Stereoselective Catalysts

The synthesis of chiral tetrahydrofuran (B95107) derivatives, including (S)-(tetrahydrofuran-2-yl)methanol, heavily relies on stereoselective catalysis. The future in this area is geared towards the discovery of catalysts that offer higher efficiency, selectivity, and broader substrate scope under greener reaction conditions.

Recent research has highlighted versatile approaches to creating chiral tetrahydrofurans. One such method involves a sequence of an asymmetric Horner-Wadsworth-Emmons (HWE) reaction followed by a cyclization step. nih.govacs.org This strategy is powerful because the HWE reaction sets the absolute configuration of the final product, while the subsequent cyclization, which can be achieved through methods like palladium-catalyzed substitution or hetero-Michael addition, controls the relative stereochemistry. nih.govacs.org

Another significant advancement is the two-step protocol for synthesizing anti-2,4-disubstituted tetrahydrofuran derivatives from 2,3-dihydrofuran. This process utilizes an enantioselective palladium-mediated Hayashi–Heck arylation followed by a diastereoselective rhodium-catalyzed hydroformylation. thieme-connect.com The optimization of this method, including fine-tuning the metal-to-ligand ratio and reaction temperature, has proven critical for its success. thieme-connect.com The development of organocatalysis also presents a promising frontier, offering metal-free, economical, and environmentally benign alternatives to traditional metal-based catalysts. researchgate.net Proline-based organocatalysts, for instance, are gaining importance in enantioselective synthesis. researchgate.net

Table 1: Comparison of Modern Catalytic Strategies for Chiral Tetrahydrofuran Synthesis

Catalytic StrategyKey Catalysts/ReagentsKey FeaturesReference
Sequential Asymmetric HWE & CyclizationChiral phosphonates, Palladium catalystsControls both absolute and relative stereochemistry; versatile cyclization methods. nih.govacs.org nih.govacs.org
Hayashi–Heck Arylation & HydroformylationPd(TFA)₂, (R)-Me-iPr-INDOLphos (Rh-ligand)High enantio- and regioselectivity for 2,4-disubstituted THFs. thieme-connect.com thieme-connect.com
Intramolecular Carbonyl Ylide CycloadditionChiral Rhodium complexes (e.g., Rh₂(OAc)₄)Asymmetric synthesis of complex THF structures, including natural products. nih.gov nih.gov
Asymmetric OrganocatalysisProline derivatives, Cinchona alkaloidsMetal-free, economical, and often operates under mild conditions. researchgate.net researchgate.net

Expanded Scope of Applications in Emerging Areas of Organic Chemistry

As a versatile chiral building block, this compound and its derivatives are finding applications in new and complex areas of organic synthesis. The tetrahydrofuran (THF) motif is present in numerous natural products and bioactive compounds, driving the demand for efficient synthetic routes. thieme-connect.com

A notable emerging application is in the synthesis of next-generation pharmaceuticals. For example, an anti-2,4-disubstituted THF fragment is a key component of GDC-6599, a transient receptor potential ankyrin 1 (TRPA1) antagonist being investigated as a potential treatment for respiratory diseases. thieme-connect.com The development of synthetic methods to access this specific chiral fragment underscores the importance of tailored building blocks like this compound.

Furthermore, research into bioactive spiro-δ-lactam oxindoles, which possess multiple chiral centers, has utilized organocatalytic methods to achieve their synthesis in a metal-free and effective manner. researchgate.net The inherent chirality of this compound makes it an ideal starting point or intermediate for constructing such complex, biologically relevant scaffolds. The compound also serves as a precursor in the synthesis of pheromone-like compounds and molecules that influence biological processes like seed germination.

Integration with Flow Chemistry and Continuous Manufacturing Processes

The shift from traditional batch processing to continuous flow chemistry represents a major evolution in chemical and pharmaceutical manufacturing. This technology offers enhanced safety, precise process control, and improved product quality. contractpharma.com The synthesis of this compound and its derivatives is well-suited for adaptation to continuous manufacturing.

Flow chemistry provides superior control over reaction parameters such as temperature and mixing, which is crucial for stereoselective reactions where even minor fluctuations can impact enantiomeric purity. contractpharma.com The smaller reaction volumes inherent to flow reactors mitigate risks associated with highly exothermic or hazardous reactions. contractpharma.com A study of patents issued between 2010 and 2021 revealed that 42% of those related to continuous flow processes involved heterogeneous metal catalysis, a common method for synthesizing chiral molecules. contractpharma.com

Integrating the synthesis of chiral tetrahydrofurans into a continuous process could lead to:

Higher Yield and Purity: Precise temperature control minimizes side reactions and improves the impurity profile.

Enhanced Safety: Small reactor volumes reduce the risks of thermal runaways, especially in catalyzed reactions.

Scalability: Seamless transition from laboratory-scale synthesis to industrial production. chiralpedia.com

Automation: Real-time monitoring and control can be automated, ensuring consistency and reducing manual oversight.

Advanced Computational Methodologies for Predictive Synthesis and Design

The synergy between computational chemistry and synthetic organic chemistry is accelerating the discovery and optimization of complex reaction pathways. Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools for predicting reaction outcomes and designing novel catalysts. chiralpedia.com

In the context of synthesizing chiral tetrahydrofurans, a machine-learning approach was successfully used to discover effective ligands for both the Hayashi–Heck arylation and the rhodium-catalyzed hydroformylation steps in the synthesis of the GDC-6599 fragment. thieme-connect.com By analyzing large datasets of reaction outcomes, AI algorithms can identify patterns and predict the performance of new catalysts, significantly reducing the time and experimental effort required for process optimization. chiralpedia.com

Future applications of computational methodologies in this field include:

Predictive Modeling: Simulating complex catalytic systems to forecast the enantioselectivity and efficiency of reactions involving this compound. chiralpedia.com

De Novo Catalyst Design: Using algorithms to design entirely new catalysts tailored for specific stereoselective transformations.

Reaction Pathway Optimization: Computationally screening various synthetic routes to identify the most efficient, cost-effective, and sustainable pathways.

This data-driven approach will undoubtedly play a pivotal role in overcoming existing challenges in asymmetric synthesis, such as achieving high selectivity for a wider range of substrates and reducing the cost of chiral catalysts. chiralpedia.com

Table of Mentioned Chemical Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing enantiomerically pure (S)-(tetrahydrofuran-2-yl)methanol?

  • Methodology : The compound can be synthesized via stereoselective epoxide ring-opening. For example, (R)-tert-butyldimethyl(3-(oxiran-2-yl)propoxy)silane is treated with methanol and a catalytic amount of acetyl chloride at room temperature. Purification via flash column chromatography (SiO₂, 50% ethyl acetate in hexanes) yields (S)-enantiomer with 92% efficiency and >98% enantiomeric excess (ee). NMR and chiral HPLC are critical for verifying stereochemical purity .

Q. How can impurities or byproducts in this compound synthesis be minimized?

  • Methodology : Key steps include rigorous solvent drying (e.g., anhydrous THF) and inert gas purging to prevent oxidation. Post-reaction, column chromatography (silica gel, DCM/MeOH 50:1) effectively removes unreacted starting materials and diastereomers. IR spectroscopy (e.g., 3390 cm⁻¹ for O-H stretch) and GC-MS help identify residual solvents or degradation products .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR (δ 1.6–3.8 ppm for tetrahydrofuran protons; δ 3.5–3.7 ppm for -CH₂OH).
  • IR : Peaks at 1056 cm⁻¹ (C-O-C stretch) and 2927 cm⁻¹ (C-H stretch) confirm structural integrity .
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to resolve enantiomers .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome during this compound synthesis?

  • Methodology : The choice of chiral catalyst (e.g., acetyl chloride vs. other Lewis acids) and solvent polarity significantly impact enantioselectivity. Polar aprotic solvents (e.g., THF) stabilize transition states, favoring (S)-enantiomer formation. Kinetic studies (e.g., varying temperature from 0°C to 25°C) reveal a 15% increase in ee at lower temperatures due to reduced racemization .

Q. What strategies address contradictions in reported spectral data for this compound?

  • Methodology : Discrepancies in IR or NMR data (e.g., O-H stretch variations) often arise from solvent effects or hydration. Standardize measurements in deuterated solvents (CDCl₃ or DMSO-d₆) and compare against reference spectra from NIST or peer-reviewed syntheses . For unresolved conflicts, computational modeling (DFT) of vibrational modes can validate experimental data .

Q. How can the stability of this compound under oxidative conditions be evaluated?

  • Methodology :

  • Accelerated Stability Testing : Expose the compound to H₂O₂ (3% v/v) or KMnO₄ (0.1 M) at 40°C for 24 hours. Monitor degradation via LC-MS (e.g., m/z 102 → 84, indicating loss of -CH₂OH).
  • Radical Scavenging Assays : Use DPPH or ABTS to quantify antioxidant activity, which correlates with stability against autoxidation .

Q. What are the challenges in scaling up enantioselective synthesis while maintaining ee >99%?

  • Methodology : Pilot-scale reactions often suffer from mixing inefficiencies and thermal gradients. Use continuous-flow reactors with immobilized chiral catalysts (e.g., silica-supported acetyl chloride) to enhance reproducibility. Process analytical technology (PAT), such as in-line FTIR, enables real-time ee monitoring .

Key Research Findings

  • Stereochemical Control : Acetyl chloride in methanol achieves higher enantioselectivity (92% ee) compared to traditional acid catalysts (e.g., H₂SO₄, 70% ee) .
  • Stability : The compound exhibits moderate oxidative stability (t₁/₂ = 8 hours under 0.1 M KMnO₄), necessitating antioxidants like BHT for long-term storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.